molecular formula C7H11Cl2N3 B1487318 2-(3-Azetidinyl)pyrimidine dihydrochloride CAS No. 2206823-94-9

2-(3-Azetidinyl)pyrimidine dihydrochloride

Cat. No. B1487318
M. Wt: 208.09 g/mol
InChI Key: UAFLLPDZOSIOPY-UHFFFAOYSA-N
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Description

2-(3-Azetidinyl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C7H10N3Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for 2-(3-Azetidinyl)pyrimidine dihydrochloride is 1S/C7H9N3.2ClH/c1-2-9-7(10-3-1)6-4-8-5-6;;/h1-3,6,8H,4-5H2;2*1H . This code represents the molecular structure of the compound, indicating that it consists of a pyrimidine ring attached to an azetidine ring.


Physical And Chemical Properties Analysis

2-(3-Azetidinyl)pyrimidine dihydrochloride is a solid compound . Its molecular weight is 208.09 .

Scientific Research Applications

Summary of the Application

“2-(3-Azetidinyl)pyrimidine dihydrochloride” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Methods of Application or Experimental Procedures

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of Prostaglandin E2 (PGE2) generated by Cyclooxygenase (COX) enzymes . Like other Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Structure-Activity Relationships (SARs) of numerous pyrimidines have been discussed in detail . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .

Safety And Hazards

The compound is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(azetidin-3-yl)pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH/c1-2-9-7(10-3-1)6-4-8-5-6;;/h1-3,6,8H,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFLLPDZOSIOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Azetidinyl)pyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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